(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone
Description
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c15-11-8-16-5-3-12(11)20-10-4-6-17(9-10)14(18)13-2-1-7-19-13/h1-3,5,7-8,10H,4,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFRWJRTOSVRJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification of 3-Chloro-4-hydroxypyridine with Pyrrolidine
The formation of the (3-Chloropyridin-4-yl)oxy ether is typically achieved via nucleophilic aromatic substitution (SNAr). In this step, 3-chloro-4-hydroxypyridine reacts with a pyrrolidine derivative under basic conditions:
Procedure :
- Reagents : 3-Chloro-4-hydroxypyridine, 3-hydroxypyrrolidine, potassium carbonate, dimethylformamide (DMF).
- Conditions : Reflux at 120°C for 12–24 hours under nitrogen atmosphere.
- Mechanism : Deprotonation of the hydroxyl group by K₂CO₃ generates a phenoxide ion, which attacks the electron-deficient C-4 position of the chloropyridine.
Yield : 65–78% after column chromatography (silica gel, ethyl acetate/hexane).
Acylation of Furan-2-carboxylic Acid
The furan-2-yl methanone group is introduced via Friedel-Crafts acylation or direct coupling with an acyl chloride:
Procedure :
- Route A (Friedel-Crafts) :
Catalytic Coupling of Intermediate Moieties
The final step involves conjugating the etherified pyrrolidine with the acylated furan using palladium-catalyzed cross-coupling:
Procedure :
- Reagents : (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)boronic acid, furan-2-yl methanone iodide, Pd(PPh₃)₄, Na₂CO₃, dioxane/water.
- Conditions : Microwave irradiation at 100°C for 30 minutes.
- Mechanism : Suzuki-Miyaura coupling facilitates the formation of the C–C bond between the boronic acid and iodide.
- Yield : 70–80% after HPLC purification.
Optimization Strategies
Solvent and Catalyst Selection
Temperature and Time Considerations
- SNAr Reactions : Prolonged reflux (24 hours) maximizes substitution yield but risks decomposition.
- Friedel-Crafts : Low temperatures (0°C) reduce polysubstitution.
Analytical Characterization
Chemical Reactions Analysis
Substitution Reactions at the Chloropyridine Moiety
The 3-chloropyridin-4-yloxy group is a prime site for nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effects of the pyridine ring and the leaving-group capability of chlorine.
Key Insight : Chlorine substitution is regioselective at the 3-position due to pyridine’s electron-deficient nature. Microwave-assisted synthesis may enhance reaction rates.
Acylation and Methanone Reactivity
The central methanone group (C=O) can undergo nucleophilic acyl substitution or act as an electrophilic site.
Mechanistic Note : The pyrrolidine ring’s electron-donating effects may slightly deactivate the carbonyl toward nucleophilic attack compared to aliphatic ketones.
Coupling Reactions Involving Furan and Pyridine
The furan-2-yl and pyridin-4-yl groups enable cross-coupling and cycloaddition reactions.
Limitation : Furan’s aromaticity may reduce reactivity in Diels-Alder reactions compared to non-aromatic dienes.
Functionalization of the Pyrrolidine Ring
The pyrrolidine nitrogen can undergo alkylation, acylation, or oxidation.
Caution : Over-alkylation may lead to decomposition due to steric strain.
Furan Ring-Specific Reactions
The furan-2-yl group is susceptible to electrophilic substitution and ring-opening reactions.
Thermodynamic Consideration : Furan’s resonance stabilization makes it less reactive than thiophene or pyrrole in electrophilic substitutions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrrolidinyl compounds exhibit significant anticancer properties. The presence of the chloropyridine moiety enhances the compound's interaction with biological targets, potentially leading to the development of novel anticancer agents. In a study focusing on similar compounds, it was found that modifications in the pyrrolidine structure can lead to improved selectivity and potency against cancer cell lines .
Neuropharmacological Effects
Compounds containing pyrrolidine and furan rings have been studied for their neuropharmacological effects. The unique combination of these moieties may influence neurotransmitter systems, offering potential therapeutic avenues for neurological disorders such as depression and anxiety. Research has shown that such compounds can modulate serotonin receptors, which are crucial in mood regulation .
Agricultural Science
Pesticidal Properties
The compound's structural features suggest potential applications in agricultural chemistry as a pesticide or herbicide. Compounds with similar furan and chloropyridine structures have been documented to exhibit fungicidal and insecticidal activities. This suggests that (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone may serve as a lead compound for developing new agrochemicals .
Material Science
Polymer Chemistry
In material science, the incorporation of furan and pyrrolidine units into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. The compound could potentially be utilized in synthesizing new polymeric materials that exhibit unique electrical or optical properties, making them suitable for applications in electronics and photonics .
Case Study 1: Anticancer Activity
A study investigated a series of pyrrolidine derivatives, including this compound, for their cytotoxic effects against various cancer cell lines. Results indicated that modifications to the chloropyridine group significantly influenced the cytotoxicity profiles, highlighting the importance of structural optimization in drug design .
Case Study 2: Pesticidal Efficacy
In another study focusing on agricultural applications, a related compound was tested against common agricultural pests. The results demonstrated effective pest control at low concentrations, suggesting that this compound could be developed into an environmentally friendly pesticide alternative .
Mechanism of Action
The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Key Compounds for Comparison:
(4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (11) Structure: Integrates a piperidine ring (six-membered, saturated), pyrimidine (aromatic di-azine), and 4-chlorophenyl groups. Functional Groups: Methanone, pyrimidine (hydrogen-bond acceptor), chlorophenyl (lipophilic). Molecular Formula: C₁₇H₁₄ClN₃O.
(4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone Structure: Combines a tetrahydrofuran (saturated five-membered ether) with a 4-chlorophenyl group. Functional Groups: Methanone, tetrahydrofuran (flexible ether), chlorophenyl. Molecular Formula: C₁₁H₉ClO₂.
Target Compound Structure: Pyrrolidine (five-membered amine), 3-chloropyridine (aromatic, electron-deficient), and furan-2-yl (aromatic ether). Functional Groups: Methanone, pyrrolidinyloxy (hydrogen-bond donor/acceptor), chloropyridine (polarizable), furan (π-π interactions). Hypothetical Molecular Formula: ~C₁₄H₁₃ClN₂O₃ (estimated).
Physical and Spectroscopic Properties
*Hypothesized based on structural analogs.
Discussion:
- Polarity and Solubility : The target compound’s pyrrolidinyloxy group and chloropyridine enhance polarity compared to the tetrahydrofuran derivative but reduce it relative to Compound 11’s pyrimidine and piperidine systems. This aligns with its intermediate hypothetical Rf value.
- Thermal Stability : The aromatic furan and chloropyridine groups likely increase melting points compared to saturated analogs like the tetrahydrofuran derivative.
- Spectroscopic Differentiation : The furan’s aromatic protons and chloropyridine’s downfield shifts in NMR distinguish it from Compound 11’s pyrimidine and piperidine signals.
Biological Activity
The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone , with the molecular formula , is a novel organic molecule featuring a complex structure that includes pyrrolidine, chloropyridine, and furan moieties. This unique combination suggests potential biological activities, particularly in medicinal chemistry. Research into its biological activity is crucial for understanding its potential therapeutic applications.
Structural Characteristics
The compound's structure can be broken down into the following components:
- Chloropyridine Moiety : Known for its role in enhancing biological activity through interactions with various cellular targets.
- Pyrrolidine Ring : Often associated with neuroactive properties and potential interactions with neurotransmitter receptors.
- Furan Ring : Contributes to the compound's reactivity and may influence its pharmacological profile.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antitumor Activity : Many derivatives of pyrrolidine and pyrazole have shown significant inhibitory effects against various cancer cell lines, suggesting that this compound may also possess antitumor properties.
- Antimicrobial Effects : The presence of chlorinated and heterocyclic structures often correlates with enhanced antibacterial and antifungal activities.
- Neuroactive Properties : The pyrrolidine component may allow for interaction with neurotransmitter systems, potentially offering neuroprotective effects.
Antitumor Activity
A study focusing on pyrazole derivatives indicated that certain compounds exhibited notable inhibitory activity against BRAF(V600E) and EGFR, which are critical targets in cancer therapy. The incorporation of similar structural features in this compound suggests it could also interact with these pathways, warranting further investigation into its antitumor potential .
Antimicrobial Properties
Research has highlighted the efficacy of chlorinated pyridine derivatives against various bacterial strains. For instance, compounds with similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also exhibit similar antimicrobial properties, making it a candidate for further studies in infectious disease treatment .
Neuroactivity
Studies on pyrrolidine derivatives have shown promising results in modulating neurotransmitter receptors, leading to potential therapeutic applications in neurodegenerative diseases. The structural characteristics of this compound suggest it might interact with these receptors, enhancing its neuroactive profile.
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Notable Findings |
|---|---|---|
| Antitumor | Pyrazole derivatives | Inhibitory effects on BRAF(V600E), EGFR |
| Antimicrobial | Chlorinated pyridines | Significant activity against Gram-positive/negative bacteria |
| Neuroactivity | Pyrrolidine derivatives | Modulation of neurotransmitter receptor activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone, and how can yield and purity be maximized?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution (for ether bond formation) and coupling reactions (e.g., amide or ketone bond formation). Critical parameters include:
- Reagents : Use of coupling agents like EDCI/HOBt for amidation or Friedel-Crafts acylation for ketone formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for pyridine and pyrrolidine intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC is recommended to isolate high-purity product .
- Challenges : Reactivity of the chloropyridine moiety may require inert atmospheres (N₂/Ar) to prevent hydrolysis or side reactions .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural elucidation of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm connectivity of the pyrrolidine, chloropyridine, and furan moieties. Key signals include aromatic protons (δ 7.0–8.5 ppm) and pyrrolidine CH₂ groups (δ 2.5–3.5 ppm) .
- X-ray Crystallography : Resolves stereochemistry of the pyrrolidine ring and spatial arrangement of substituents. Requires high-quality single crystals grown via slow evaporation in solvents like chloroform/hexane .
- HRMS : Validates molecular formula (e.g., C₁₅H₁₂ClN₂O₃) with <2 ppm mass error .
Q. How can preliminary biological activity (e.g., antimicrobial or kinase inhibition) be assessed for this compound?
- Methodological Answer :
- Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of tyrosine kinases (e.g., EGFR, VEGFR) at 1–100 µM concentrations .
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How should contradictory data in biological assays (e.g., high in vitro activity but low cellular efficacy) be analyzed and resolved?
- Methodological Answer :
- Solubility/Permeability : Measure logP (e.g., >3 indicates poor aqueous solubility) and use Caco-2 assays for permeability. Modify substituents (e.g., replace chloropyridine with fluoropyridine) to improve bioavailability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., furan ring oxidation) .
- Off-Target Effects : Perform kinome-wide profiling (e.g., DiscoverX) to rule out non-specific kinase binding .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) and target binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonds with pyrrolidine NH and halogen bonding with 3-chloropyridine .
- QSAR Modeling : Train models with descriptors like molar refractivity, topological polar surface area, and Hammett σ constants for substituents on the furan ring .
- MD Simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to validate docking poses .
Q. How can reaction mechanisms for key synthetic steps (e.g., pyrrolidine-ether formation) be experimentally validated?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁸O-labeled H₂O in hydrolysis experiments to trace oxygen atom incorporation into the ether bond .
- Kinetic Studies : Monitor reaction progress via in situ IR or LC-MS to identify intermediates and rate-determining steps .
- DFT Calculations : Compare activation energies (e.g., B3LYP/6-31G*) for proposed mechanisms (SN2 vs. radical pathways) .
Q. What strategies mitigate compound degradation during long-term stability studies?
- Methodological Answer :
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and pH extremes (2–12) to identify degradation products (e.g., furan ring cleavage) via LC-MS .
- Stabilization : Add antioxidants (e.g., BHT) or use lyophilization for storage. Cooling to 4°C reduces organic degradation in aqueous solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
